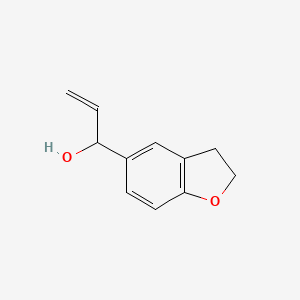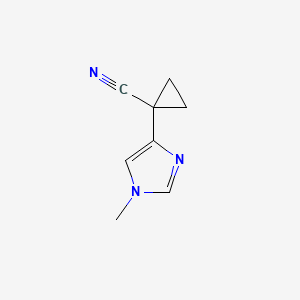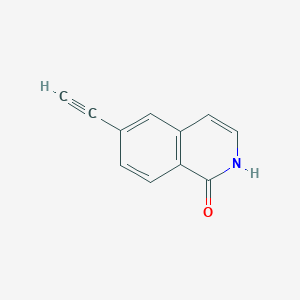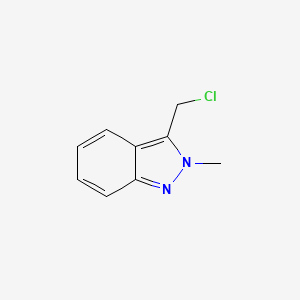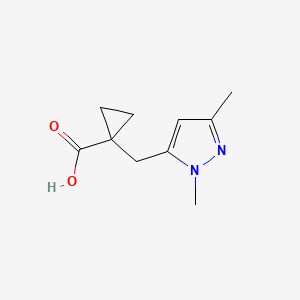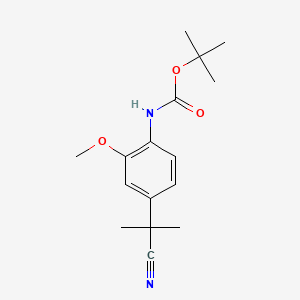
4-(2,3-Difluorophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N It is a derivative of butanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-difluorobenzene.
Grignard Reaction: The 2,3-difluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form 4-(2,3-difluorophenyl)butane.
Amination: The final step involves the amination of 4-(2,3-difluorophenyl)butane using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Difluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Difluorophenyl)butan-1-amine
- 4-(2,4-Difluorophenyl)butan-1-amine
- 4-(2,5-Difluorophenyl)butan-1-amine
Uniqueness
4-(2,3-Difluorophenyl)butan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall stability. Compared to other difluorophenyl derivatives, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H13F2N |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
4-(2,3-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2 |
Clave InChI |
PLNHESSFFOLFSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


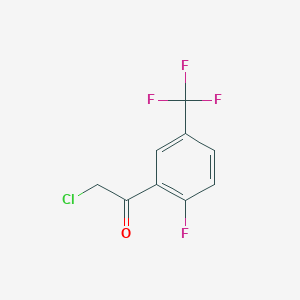
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)


